

# SHP836: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: SHP836

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This in-depth technical guide provides a comprehensive overview of **SHP836**, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document details its chemical structure, and physicochemical and pharmacological properties, and provides detailed experimental protocols for its characterization.

## Chemical Structure and Properties

**SHP836** is a small molecule inhibitor of SHP2. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine	[1][2]
Synonyms	SHP-836, SHP 836	[1][2]
CAS Number	1957276-35-5	[1]
Chemical Formula	C <sub>16</sub> H <sub>19</sub> Cl <sub>2</sub> N <sub>5</sub>	[1][2]
Molecular Weight	352.26 g/mol	[1][2]
Appearance	Solid powder	[2]
Purity	>98%	[1][2]
Solubility	Soluble in DMSO	[2]
SMILES	<chem>NC1=NC(N2C--INVALID-LINK--N--INVALID-LINK--C2)=NC=C1C3=CC=CC(CI)=C3CI</chem>	[2]
InChI Key	SKFRRNOLFFQBQU-AOOOYVTPSA-N	[2]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years.	[2]

## Mechanism of Action

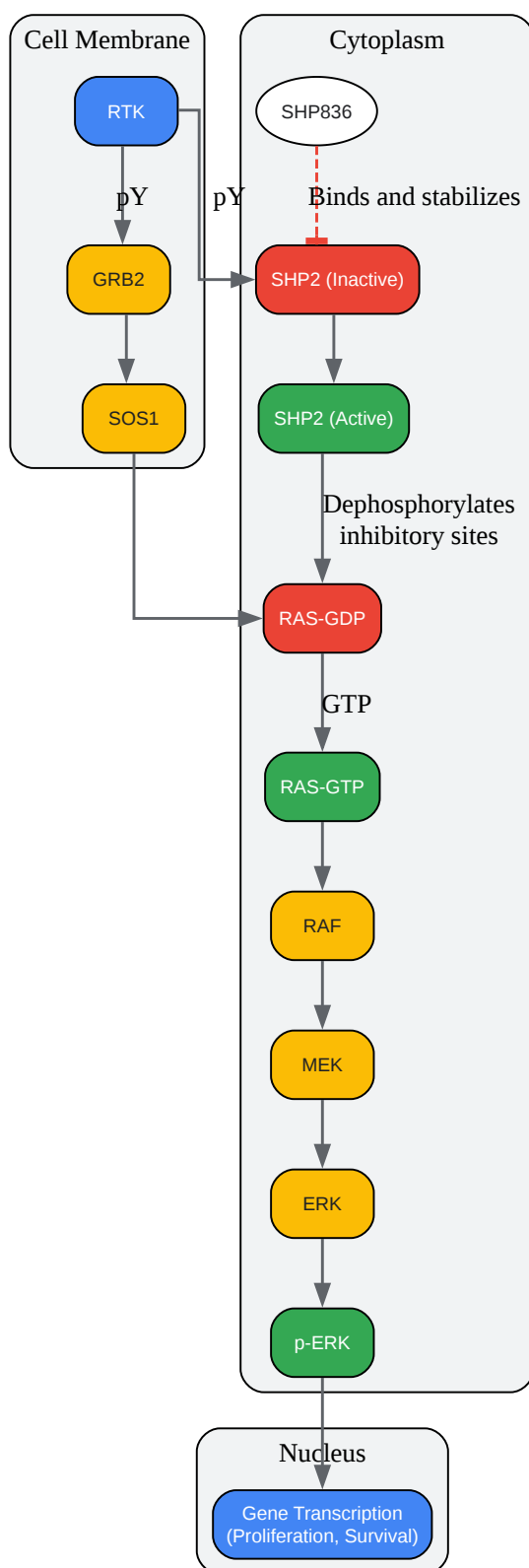
**SHP836** is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4] In its basal state, SHP2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins via

its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity.[3]

**SHP836** binds to a "tunnel" like allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.[5] This binding stabilizes the inactive, autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6]

## Signaling Pathways

SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. By inhibiting SHP2, **SHP836** effectively downregulates this pathway, which is frequently hyperactivated in various cancers.[7][8] The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention by **SHP836**.



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Caption: SHP2-mediated activation of the RAS/MAPK pathway and inhibition by **SHP836**.

## Quantitative Data

The following table summarizes the key quantitative data for **SHP836**'s activity.

Parameter	Value	Cell Line / Conditions	Reference(s)
IC <sub>50</sub> (Full-length SHP2)	12 $\mu$ M	In vitro biochemical assay	[6]
$\Delta$ Tm (SHP2-WT)	1.9 $^{\circ}$ C	Cellular Thermal Shift Assay (CETSA) at 50 $\mu$ M SHP836	[3]
Effect on Downstream Signaling	Downregulates DUSP6 mRNA	KYSE-520 cancer cells	[1]

## Experimental Protocols

### In Vitro SHP2 Biochemical Inhibition Assay

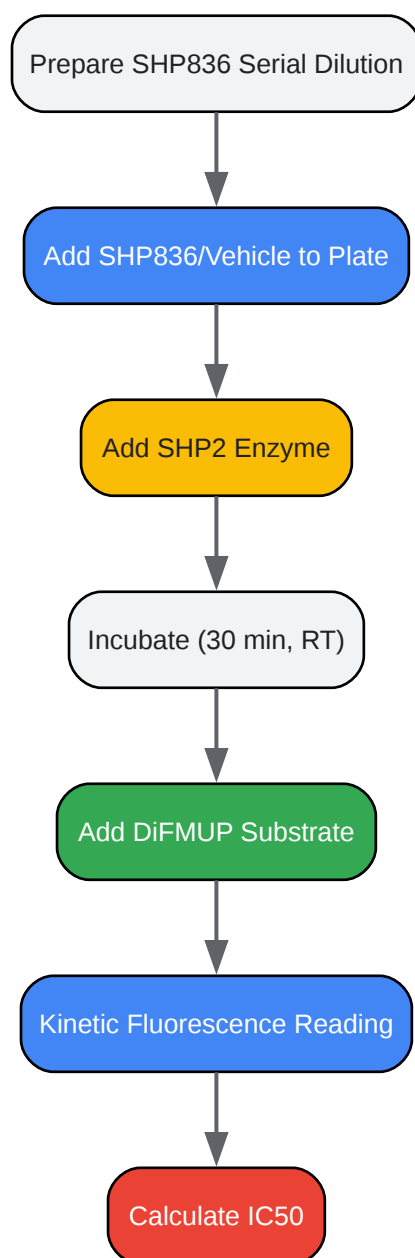
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of **SHP836** against SHP2 using a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5][9]

Materials:

- Recombinant full-length human SHP2 protein
- DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20[10]
- **SHP836** stock solution in DMSO
- Black, flat-bottom 384-well assay plates
- Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)

#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SHP836** in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Enzyme Preparation:** Dilute the recombinant SHP2 protein in ice-cold Assay Buffer to the desired working concentration (e.g., 0.5 nM).[\[11\]](#)
- **Assay Reaction:** a. To each well of the 384-well plate, add 5  $\mu$ L of the diluted **SHP836** solution or vehicle (DMSO in Assay Buffer for control). b. Add 10  $\mu$ L of the diluted SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 5  $\mu$ L of DiFMUP solution (in Assay Buffer) to each well. The final concentration of DiFMUP should be at or near its  $K_m$  value for SHP2.[\[12\]](#)
- **Data Acquisition:** Immediately after adding the substrate, measure the fluorescence intensity kinetically over 30-60 minutes at room temperature using a fluorescence plate reader.
- **Data Analysis:** a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the logarithm of the **SHP836** concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.



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Caption: Workflow for the in vitro SHP2 biochemical inhibition assay.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.<sup>[13][14]</sup>

**Materials:**

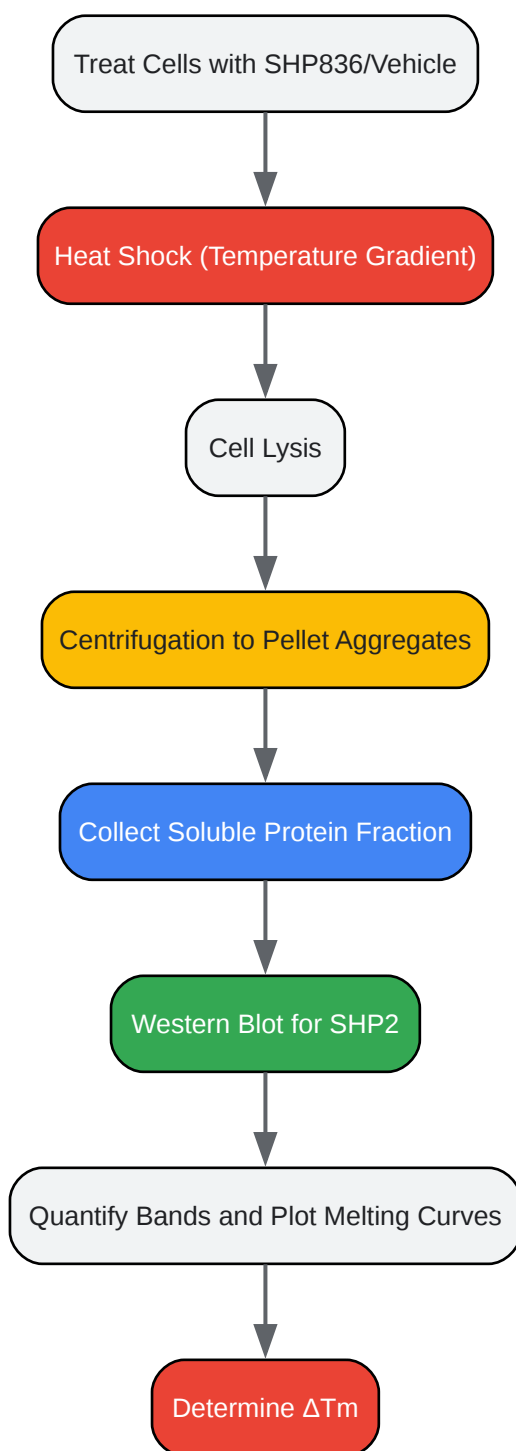
- Cancer cell line of interest (e.g., KYSE-520)
- Cell culture medium and reagents
- **SHP836** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
- Primary antibody: anti-SHP2
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

**Procedure:**

- Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with various concentrations of **SHP836** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
- Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[\[15\]](#)
- Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and incubating on ice. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[\[16\]](#) c. Carefully collect the supernatant containing the soluble protein fraction.



- Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.
- Data Analysis: a. Quantify the band intensities for SHP2 at each temperature for both vehicle- and **SHP836**-treated samples. b. Normalize the intensities to the non-heated control (100% soluble). c. Plot the percentage of soluble SHP2 against the temperature to generate melting curves. d. Determine the melting temperature ( $T_m$ ) for each condition. The change in  $T_m$  ( $\Delta T_m$ ) indicates the degree of stabilization by **SHP836**.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

## Western Blot Analysis of p-ERK Levels

This protocol describes how to assess the effect of **SHP836** on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS/MAPK pathway.[\[17\]](#)[\[18\]](#)

#### Materials:

- Cancer cell line of interest
- Cell culture medium and reagents
- **SHP836** stock solution in DMSO
- Growth factor (e.g., EGF) for stimulation
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Reagents and equipment for Western blotting

#### Procedure:

- Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of **SHP836** or vehicle for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 10-15 minutes).
- Cell Lysis and Protein Extraction: a. Place the culture plates on ice and wash the cells with ice-cold PBS. b. Add RIPA lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Western Blot Analysis: a. Determine and normalize protein concentrations. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST). d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight

at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal.

- Re-probing for Total ERK: a. Strip the membrane of the p-ERK antibodies. b. Re-probe the membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.
- Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels across the different treatment conditions.

## Conclusion

**SHP836** is a valuable research tool for investigating the role of SHP2 in cellular signaling and disease. Its allosteric mechanism of action provides a distinct advantage in terms of selectivity over traditional active-site inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to characterize the biochemical and cellular effects of **SHP836** and other SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of **SHP836** will be crucial for its potential development as a therapeutic agent.

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